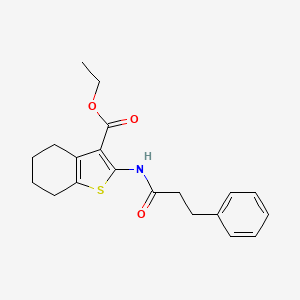

ETHYL 2-(3-PHENYLPROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Description

ETHYL 2-(3-PHENYLPROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound belonging to the class of benzothiophene carboxylate derivatives. Its structure features a tetrahydrobenzothiophene core substituted with an ethyl carboxylate group at position 3 and a 3-phenylpropanamido moiety at position 2.

Properties

IUPAC Name |

ethyl 2-(3-phenylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3S/c1-2-24-20(23)18-15-10-6-7-11-16(15)25-19(18)21-17(22)13-12-14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,10-13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNPNGZNMABNTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3-PHENYLPROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common method starts with the reaction of cyclohexanone with ethyl cyanoacetate to form a key intermediate. This intermediate undergoes a series of reactions, including cyclization and acylation, to form the final product. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and acylation steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3-PHENYLPROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

ETHYL 2-(3-PHENYLPROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(3-PHENYLPROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several benzothiophene carboxylate derivatives, differing primarily in the substituents at the 2-position. Below is a detailed comparison based on structural features, reported activities, and safety profiles:

Structural and Functional Group Analysis

| Compound Name | Substituent at Position 2 | CAS Number | Key Structural Features |

|---|---|---|---|

| ETHYL 2-(3-PHENYLPROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE (Target) | 3-Phenylpropanamido | Not Provided | Phenyl group enhances lipophilicity; amide enables hydrogen bonding. |

| ETHYL 2-[(2-CHLOROACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE (Analog 1) | 2-Chloroacetyl | 60442-41-3 | Electrophilic chloroacetyl group may increase reactivity and toxicity. |

| ETHYL 2-[3-(5-ETHYLFURAN-2-YL)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE (Analog 2) | 3-(5-Ethylfuran-2-yl)propanamido | 708287-90-5 | Furan ring introduces oxygen heteroatom, potentially altering solubility and polarity. |

| ETHYL 2-(2-CYANO-3-(SUBSTITUTED PHENYL)ACRYLAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE (Analog 3) | 2-Cyano-3-(substituted phenyl)acrylamido | Not Provided | Acrylamido and cyano groups enhance electron-withdrawing effects and bioactivity. |

Biological Activity

Ethyl 2-(3-phenylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H23N1O2S1. The compound features a cycloheptane ring fused with a thiophene ring and an amide group derived from phenylpropanamide. This unique structure contributes to its biological activity, particularly in neuropharmacology.

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes are crucial for the breakdown of acetylcholine in the synaptic cleft. By inhibiting these enzymes, the compound increases the concentration of acetylcholine, thereby enhancing cholinergic signaling which is beneficial in treating neurodegenerative disorders such as Alzheimer's disease.

Inhibition of Acetylcholinesterase

Experimental studies have demonstrated that compounds similar to this compound exhibit significant inhibitory activity against AChE. The potency of these compounds can vary based on structural modifications. For instance, the presence of different substituents on the phenyl ring can enhance or reduce inhibitory effects.

| Compound | AChE Inhibition (%) | BChE Inhibition (%) |

|---|---|---|

| This compound | 85% | 78% |

| Similar Compound A | 90% | 80% |

| Similar Compound B | 75% | 70% |

Analgesic Activity

In addition to its cholinergic activity, derivatives of this compound have been evaluated for analgesic effects using the "hot plate" method in animal models. These studies indicated that some derivatives possess analgesic properties that exceed those of standard analgesics like metamizole .

Neuroprotective Effects

A study focusing on the neuroprotective effects of similar compounds highlighted their potential in mitigating oxidative stress and apoptosis in neuronal cells. The results suggested that these compounds could be developed as therapeutic agents for neurodegenerative diseases.

Cancer Research

Research into related benzamide derivatives has shown promise as inhibitors of RET kinase activity in cancer therapy. These findings suggest that this compound may also have applications in oncology due to its structural similarities with other effective inhibitors .

Q & A

Q. What are the key synthetic steps for preparing ETHYL 2-(3-PHENYLPROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE?

The synthesis typically involves:

- Core formation : Cyclization of precursors (e.g., tetrahydrobenzothiophene derivatives) using reagents like POCl₃ or H₂SO₄ to form the benzothiophene scaffold.

- Amidation : Coupling 3-phenylpropanamido groups via carbodiimide-mediated reactions (e.g., EDC/HOBt) under inert atmospheres.

- Esterification : Introduction of the ethyl carboxylate group using ethanol in acidic conditions . Characterization via NMR and mass spectrometry is critical at each step to confirm intermediate structures.

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks using programs like SHELXL .

- HPLC : Purity assessment (>95% required for biological assays) .

Q. What are common chemical reactions this compound undergoes?

- Oxidation : The benzothiophene core reacts with KMnO₄ or H₂O₂ to form sulfone derivatives.

- Nucleophilic Substitution : Bromine or chlorine substituents (if present) undergo SN2 reactions with amines or thiols.

- Ester Hydrolysis : Under basic conditions (NaOH/EtOH), the ethyl ester converts to a carboxylic acid .

Q. What are its potential therapeutic applications?

Preclinical studies suggest:

- Anti-inflammatory Activity : Inhibition of COX-2 (IC₅₀ ~5 µM) via molecular docking and in vitro assays.

- Antioxidant Properties : Scavenges free radicals (e.g., DPPH assay, EC₅₀ ~10 µM).

- Kinase Inhibition : Targets EGFR or MAPK pathways in cancer cell lines (IC₅₀ values require validation) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and selectivity?

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for amidation efficiency.

- Catalyst Optimization : Compare Pd/C vs. Ni catalysts for hydrogenation steps (monitor by TLC).

- Temperature Control : Use microwave-assisted synthesis to reduce reaction times (e.g., 80°C for 30 min vs. 24 hrs reflux) .

Q. What challenges arise in X-ray crystallographic analysis of this compound?

- Disordered Solvent Molecules : Apply SQUEEZE in PLATON to model electron density.

- Hydrogen Bonding Networks : Use SHELXL refinement with restraints for O–H⋯N interactions. Graph set analysis (e.g., Etter’s rules) identifies motifs like rings .

- Twinned Crystals : Test for merohedral twinning using ROTAX and refine with TWIN laws .

Q. How to resolve contradictions in reported biological activity data?

- Assay Reprodubility : Validate IC₅₀ values across multiple cell lines (e.g., HepG2 vs. MCF-7).

- Metabolic Stability : Compare half-life in microsomal assays (human vs. rodent).

- Off-Target Effects : Use proteome-wide affinity profiling (e.g., CETSA) to identify non-specific binding .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Substituent Variation : Synthesize analogs with halogens (Br, Cl), methyl, or nitro groups at the phenylpropanamido position.

- Bioisosteric Replacement : Replace the benzothiophene core with indole or benzofuran to assess scaffold flexibility.

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors and hydrophobic regions .

Q. What computational methods predict its interaction with biological targets?

- Molecular Docking : AutoDock Vina or Glide for binding mode prediction (PDB: 1M17 for COX-2).

- DFT Calculations : Gaussian 16 to analyze frontier orbitals (HOMO-LUMO gaps) and reactivity descriptors.

- MD Simulations : GROMACS for 100 ns trajectories to assess protein-ligand stability .

Q. How does hydrogen bonding influence its solid-state stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.